molecular formula C8H10N2OS2 B3245910 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide CAS No. 173281-09-9

2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide

Cat. No.: B3245910
CAS No.: 173281-09-9
M. Wt: 214.3 g/mol
InChI Key: TWFFCINLEDOZIR-UHFFFAOYSA-N
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Description

2-Amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide is a heterocyclic compound featuring a fused thieno[2,3-c]thiopyran scaffold. The structure includes:

  • A sulfur-containing thiopyran ring fused with a thiophene moiety.
  • An amino (-NH₂) group at position 2.
  • A carboxamide (-CONH₂) substituent at position 3.

This compound has been identified as a multi-target agent, particularly in studies involving KIF11 mRNA regulation .

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS2/c9-7(11)6-4-1-2-12-3-5(4)13-8(6)10/h1-3,10H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFFCINLEDOZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=C(S2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-c]thiopyran core. One common approach is the cyclization of appropriately substituted thiophenes under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction parameters can help achieve large-scale synthesis with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide has been studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to potential therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound 1 : 2-(3-Benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid (SID 85747738/CID 1067700)
  • Substituents : Benzoylthioureido group at position 2; carboxylic acid (-COOH) at position 3.
  • Synthesis : Purchased from Chemdiv Inc. and purified via reverse-phase chromatography (92.8% purity) .
  • Key Differences: The carboxylic acid group increases polarity compared to the carboxamide in the target compound.
Compound 2 : 2-(3-Phenylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid (SID 99381127/CID 1280844)
  • Substituents : Phenylthioureido at position 2; carboxylic acid at position 3.
  • Synthesis : Derived via trifluoroacetic acid (TFA)-mediated deprotection, yielding 63% with 100% purity .
  • LCMS retention time (3.113 min) suggests higher hydrophobicity than the target compound .
Compound 3 : tert-Butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
  • Substituents : tert-Butyl ester (-COOtBu) at position 3.
  • Synthesis: Synthesized via a cyanoacetate-morpholine-ethanol reaction (95% yield) .
  • Key Differences :
    • The tert-butyl ester acts as a protecting group, improving synthetic stability but reducing bioavailability.
    • Molecular weight (283.39 g/mol) is lower than the target compound due to the ester group .

Core Scaffold Variants

Compound 4 : Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide
  • Core Modification : Thiopyran ring oxidized to a sulfone (6,6-dioxide).
  • Properties : Increased polarity and hydrogen-bonding capacity due to sulfone groups .
Compound 5 : Ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
  • Core Modification : Thiopyran replaced with pyridine.
  • Properties : Enhanced π-π stacking from the benzyl group; pyridine increases basicity .
  • Key Differences :
    • The pyridine scaffold may improve solubility but reduce sulfur-mediated interactions.

Biological Activity

2-Amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide (CAS Number: 848324-33-4) is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, particularly focusing on its anticancer properties and other therapeutic potentials.

  • Molecular Formula: C₈H₁₀N₂O₂S
  • Molecular Weight: 198.25 g/mol
  • Melting Point: 222–223 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound has been synthesized as a key intermediate in the development of various derivatives with enhanced biological activity.

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer).
  • IC50 Values: The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity.
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-78.80 ± 0.08Topoisomerase I and II inhibition
HeLaNot specifiedInduction of ROS and G2/M cell cycle arrest
HCT116Not specifiedDual inhibition of topoisomerases

The mechanism of action involves the inhibition of topoisomerases I and II, which are crucial for DNA replication and transcription. The compound also enhances reactive oxygen species (ROS) generation in cancer cells, leading to oxidative stress and subsequent cell death.

Other Biological Activities

In addition to its anticancer effects, research has indicated that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against Mycobacterium tuberculosis by targeting specific enzymatic pathways involved in cell wall synthesis.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of thieno[2,3-c]thiopyran derivatives and evaluated their anticancer activities against MCF-7 cells. The study found that compounds with similar structures to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like camptothecin .
  • Antimicrobial Evaluation : Another investigation focused on the compound's potential against Mycobacterium tuberculosis. It was found that derivatives exhibited significant inhibitory effects on the fatty acid synthesis pathway in Mtb, suggesting a possible therapeutic application in tuberculosis treatment .

Q & A

What are the common synthetic routes for 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide and its derivatives?

Basic Question
The compound and its derivatives are synthesized via cyclocondensation reactions, Schiff base formations, or nucleophilic substitutions. A representative method involves reacting tert-butyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate with thiobenzoyl isocyanate in THF at 50°C for 16 hours, followed by purification via preparatory HPLC (yield: 80%) . Derivatives often incorporate modifications at the amino or carboxamide groups, such as Schiff base linkages or metal complexes, to enhance biological activity .

Key Methodological Considerations:

  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity (e.g., THF, DMF) to balance reactivity and solubility.

How is the compound characterized post-synthesis?

Basic Question
Structural elucidation relies on 1H/13C NMR , DEPT , HRMS , and FT-IR . For example, the tert-butyl derivative exhibits distinct NMR signals:

  • 1H NMR (CDCl3): δ 14.75 (s, 1H, NH), 4.71 (s, 2H, CH2), 2.90 (t, J = 5.6 Hz, 2H, CH2) .
  • 13C NMR: Peaks at δ 173.72 (C=O) and 147.15 (aromatic C-S) confirm the thiopyran core .

Advanced Characterization:

  • 2D NMR (COSY, NOESY) resolves stereochemistry in complex derivatives.
  • X-ray crystallography validates solid-state conformation for SAR studies.

What in vitro biological activities have been reported for this compound?

Basic Question
Derivatives exhibit antimicrobial, anti-mutagenic, and cytotoxic activities. For example:

Activity Test Model Key Findings Reference
AntimicrobialE. coli, S. aureusMIC: 8–32 µg/mL for Schiff base derivatives
Anti-mutagenicSalmonella typhimurium40–60% reduction in mutagenicity at 100 µg/mL
CytotoxicityMCF-7 (breast cancer)IC50: 12.5 µM for thiophene-fused analogs

Methodological Note:

  • Use standardized assays (e.g., broth microdilution for MIC, Ames test for mutagenicity).
  • Include positive controls (e.g., cisplatin for cytotoxicity).

How can synthesis be optimized for higher yield or purity?

Advanced Question
Strategies include:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction kinetics for cyclization steps .
  • Catalysis: Lewis acids (e.g., ZnCl2) enhance Schiff base formation efficiency .
  • Purification: Combine column chromatography (silica gel, hexane/EtOAc gradients) with recrystallization (ethanol/water) .

Case Study:
Replacing THF with DMF in thiourea derivative synthesis increased yield from 65% to 82% .

How to resolve contradictory data in biological activity studies?

Advanced Question
Contradictions may arise from assay variability or structural nuances. Mitigation strategies:

  • Standardize Assay Conditions: Fix pH, temperature, and cell passage number.
  • Control Structural Variables: Compare activities of analogs with/without substituents (e.g., tert-butyl vs. ethyl esters) .
  • Dose-Response Analysis: Establish full dose curves to differentiate true activity from assay noise .

Example:
A derivative showed anti-mutagenicity in S. typhimurium but not in mammalian cells, likely due to metabolic differences .

What strategies guide structure-activity relationship (SAR) studies?

Advanced Question
Approaches include:

  • Substituent Scanning: Modify the carboxamide group (e.g., alkyl vs. aryl) to assess hydrophobicity effects .
  • Bioisosteric Replacement: Replace sulfur with oxygen in the thiopyran ring to study electronic impacts .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like CFTR .

Key Finding:
Adding a trifluoromethyl group improved potency 10-fold in CFTR modulation .

How are computational methods applied to predict pharmacokinetics?

Advanced Question
Tools and Workflows:

  • ADMET Prediction: SwissADME or pkCSM estimate bioavailability (%F = 65–78), BBB permeability (logBB = -0.5), and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate binding stability to targets (e.g., Rab7 GTPase) using GROMACS .

Validation:
Correlate in silico predictions with in vitro hepatocyte clearance assays .

What analytical challenges arise in quantifying this compound?

Advanced Question
Challenges and Solutions:

  • Low UV Absorbance: Use derivatization (e.g., dansyl chloride) for HPLC-fluorescence detection .
  • Matrix Interference (Biological Samples): Apply SPE (C18 cartridges) prior to LC-MS/MS .
  • Thermal Instability: Optimize GC-MS inlet temperature (<250°C) to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide
Reactant of Route 2
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2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide

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